1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound featuring fused pyrrole and pyridine rings with a methyl substituent at the 1-position and a carboxylic acid group at the 3-position. Its molecular formula is C₉H₈N₂O₂, with a molar mass of 176.17 g/mol (predicted) . Key properties include:
- Density: 1.506 g/cm³
- Boiling Point: 471.1±25.0 °C (predicted)
- pKa: 2.41±0.30 (indicating moderate acidity)
- Solubility: Slightly soluble in water, readily soluble in methanol, ethanol, and chloroform .
The compound is synthesized via alkylation of 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine with iodomethane under reflux, followed by purification using column chromatography . It serves as a critical intermediate in medicinal chemistry, particularly for developing cannabinoid CB2 receptor agonists and anticancer agents .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-4-10-3-2-8(6)11/h2-5H,1H3,(H,12,13) |
InChI Key |
JCXIJCIEYHSUGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization followed by substitution reactions to form the desired pyrrolopyridine core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes typical proton transfer reactions, forming salts with bases. This property is critical for solubility modulation in pharmaceutical applications.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Salt formation | NaOH (aqueous, room temp) | Sodium carboxylate derivative | |
| Protonation | HCl (acidic conditions) | Protonated carboxylic acid |
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. These derivatives are key intermediates in drug design.
Esterification
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol + H₂SO₄ | Reflux, 12 hr | Methyl ester | 78% | |
| Ethanol + DCC/DMAP | Room temp, 6 hr | Ethyl ester | 85% |
Amidation
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thionyl chloride | Convert to acyl chloride | Acyl chloride intermediate | 92% | |
| Benzylamine + EDCI | DCM, 0°C to room temp | Benzylamide derivative | 80% |
Nucleophilic Aromatic Substitution
While the parent compound lacks halogens, brominated analogs (e.g., 4-bromo derivatives) undergo Suzuki-Miyaura couplings. For example, 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid reacts under the following conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 125°C (microwave) | Biaryl derivative | 65–90% |
Decarboxylation
Under high-temperature or oxidative conditions, the carboxylic acid group can be removed:
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| CuO, Quinoline | 200°C, inert atmosphere | 1-Methyl-1H-pyrrolo[3,2-c]pyridine |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
- Case Study : A series of derivatives were synthesized and evaluated for their inhibitory effects on FGFR signaling pathways. One compound exhibited an IC50 value of 1900 nM against FGFR1, demonstrating significant anti-proliferative activity against breast cancer cell lines such as 4T1 and MDA-MB-231 .
| Compound | FGFR Inhibition IC50 (nM) | Cancer Cell Line Tested | Activity |
|---|---|---|---|
| Compound 1 | 1900 | 4T1 | Anti-proliferative |
| Compound 4h | 7 (FGFR1) | MDA-MB-231 | Induced apoptosis |
Neurological Applications
The compound has also been investigated for its neuroprotective properties. Research indicates that pyrrolo[3,2-c]pyridine derivatives may have potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival.
- Research Insight : In vitro studies suggest that these compounds can inhibit pathways that lead to neuronal apoptosis, although further studies are needed to elucidate the exact mechanisms involved .
Synthesis and Development
The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions, including cyclization and functional group modifications.
Synthetic Pathways
Common synthetic routes include:
- Cyclization Reactions : Utilizing starting materials such as substituted pyridines and carboxylic acids.
- Functionalization : Introducing various substituents to enhance biological activity and selectivity.
Pharmacological Studies
Pharmacological evaluations have demonstrated that derivatives of this compound can selectively inhibit specific targets involved in cancer progression.
Targeted Inhibition Studies
Studies have shown that certain derivatives effectively inhibit FGFR-mediated signaling pathways, leading to reduced tumor growth in preclinical models.
| Study Reference | Targeted Pathway | Result |
|---|---|---|
| Jin Q. et al., 2021 | FGFR signaling | Significant reduction in cell proliferation |
| Research Group X, Year Y | Neuronal apoptosis | Modulation of survival pathways |
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, which can lead to reduced cell proliferation and induced apoptosis in cancer cells. The compound forms hydrogen bonds with specific amino acid residues in the receptor’s active site, stabilizing its inhibitory effect .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and analogous pyrrolopyridine derivatives:
Research Findings and Key Insights
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) at the 5- or 6-positions increase acidity (pKa ~2.4–2.6) and alter pharmacokinetic profiles .
- Isomeric Differences : The [3,2-c]pyridine isomer (target compound) exhibits superior solubility in organic solvents compared to the [2,3-b]pyridine isomer, influencing formulation strategies .
- Therapeutic Potential: Modifications at the 1-position (e.g., ethyl, methoxymethyl) enhance blood-brain barrier penetration, critical for CNS-targeted drugs .
Biological Activity
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- IUPAC Name: 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
- CAS Number: 1394175-17-7
- Molecular Formula: C9H8N2O2
- Molecular Weight: 164.17 g/mol
Biological Activity Overview
The biological activity of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been investigated in various studies, revealing its potential in multiple therapeutic areas:
-
Antitumor Activity
- Research indicates that pyrrolo[3,2-c]pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values in the nanomolar range against human tumor cells, suggesting potent anticancer properties .
- Antiviral Properties
- Anti-inflammatory Effects
- Neuroprotective Effects
Case Studies and Research Findings
The mechanisms underlying the biological activities of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid are multifaceted:
- Antitumor Mechanism: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of proliferation signals.
- Antiviral Mechanism: It may interfere with viral replication processes by targeting specific viral enzymes or host cell factors essential for viral life cycles.
- Anti-inflammatory Mechanism: Modulation of cytokine release and inhibition of NF-kB signaling pathways are likely involved in its anti-inflammatory effects.
Q & A
Q. What controls are critical for biological assays involving this compound?
- Methodology : Include vehicle controls (DMSO concentration-matched), positive controls (e.g., staurosporine for kinase inhibition), and stability controls (pre- vs. post-assay LC-MS). For cell-based studies, verify membrane permeability via intracellular concentration measurements .
Q. How can researchers mitigate batch-to-batch variability in pharmacological testing?
- Methodology : Standardize synthesis protocols (e.g., Grignard reagent freshness, distillation purity) and characterize each batch via ¹H NMR, HRMS, and elemental analysis. Use QbD (Quality by Design) principles to define critical quality attributes (CQAs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
